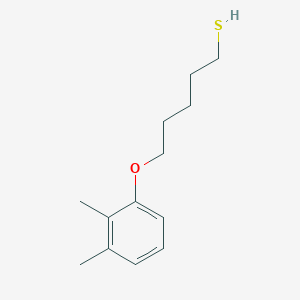
5-(4-ethoxyphenyl)-2-propylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethoxyphenyl)-2-propylcyclohexanone, also known as Ephenidine, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s by a team of researchers at Parke-Davis, but its psychoactive properties were not discovered until much later. Ephenidine has gained popularity in recent years as a research chemical due to its unique effects on the brain and potential therapeutic applications.
Mécanisme D'action
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been shown to bind to the PCP binding site on the NMDA receptor and block the activity of glutamate. This leads to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission, which can result in a dissociative state. 5-(4-ethoxyphenyl)-2-propylcyclohexanone also has affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been shown to produce a range of biochemical and physiological effects in animal models and humans. These include dissociation, hallucinations, euphoria, and sedation. It has also been shown to have analgesic properties and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-ethoxyphenyl)-2-propylcyclohexanone has several advantages and limitations for use in lab experiments. One advantage is its unique mechanism of action, which may provide insights into the role of glutamate in the brain. Another advantage is its potential therapeutic applications, which could lead to the development of new treatments for pain and other conditions. However, 5-(4-ethoxyphenyl)-2-propylcyclohexanone also has several limitations, including its potential for abuse and lack of long-term safety data.
Orientations Futures
There are several future directions for research on 5-(4-ethoxyphenyl)-2-propylcyclohexanone. One area of interest is its potential therapeutic applications, particularly in the treatment of pain. Another area of interest is its effects on the brain and potential for use in the treatment of psychiatric disorders. Additionally, further research is needed to determine the long-term safety and potential for abuse of 5-(4-ethoxyphenyl)-2-propylcyclohexanone.
Méthodes De Synthèse
5-(4-ethoxyphenyl)-2-propylcyclohexanone can be synthesized using a variety of methods, including the reduction of 4-ethoxybenzaldehyde with sodium borohydride, followed by condensation with cyclohexanone in the presence of potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield 5-(4-ethoxyphenyl)-2-propylcyclohexanone. This synthesis method has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
5-(4-ethoxyphenyl)-2-propylcyclohexanone has been used in scientific research to study its effects on the brain and potential therapeutic applications. It has been shown to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an important neurotransmitter in the brain. This mechanism of action is similar to that of other dissociative drugs, such as ketamine and PCP.
Propriétés
IUPAC Name |
5-(4-ethoxyphenyl)-2-propylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-14-6-7-15(12-17(14)18)13-8-10-16(11-9-13)19-4-2/h8-11,14-15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNVWPUBWKANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-2-propylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)